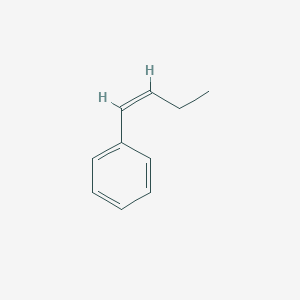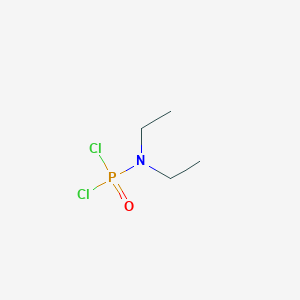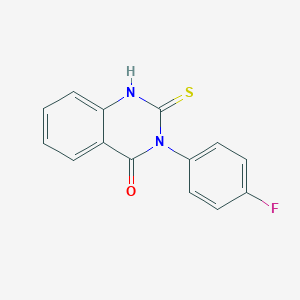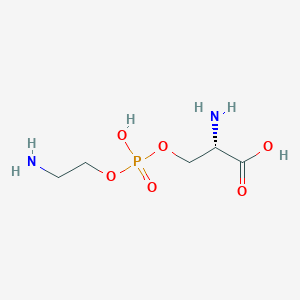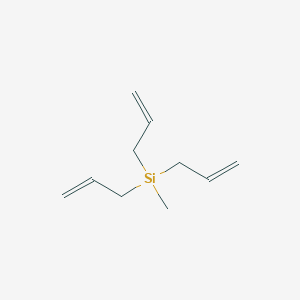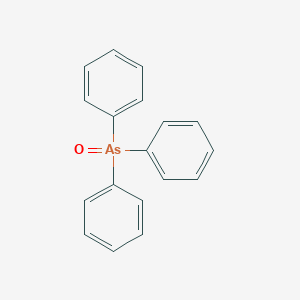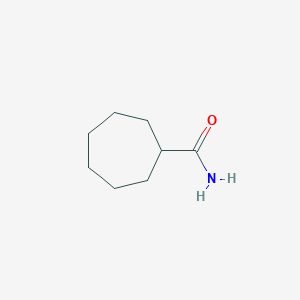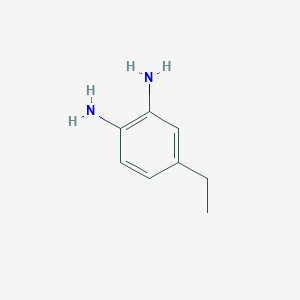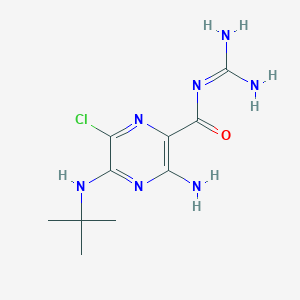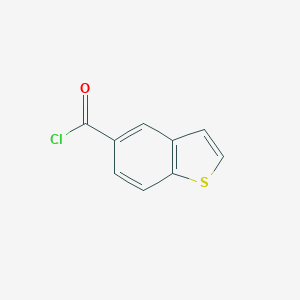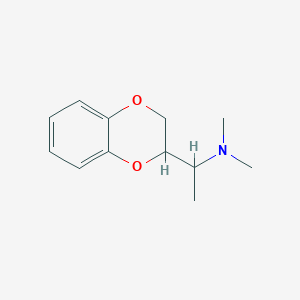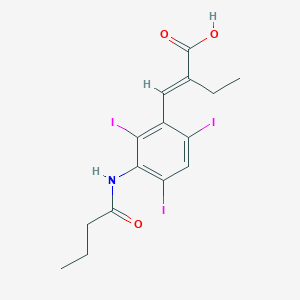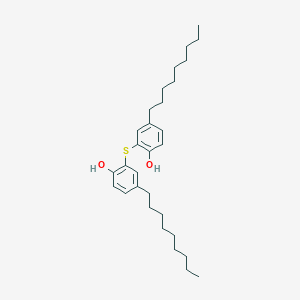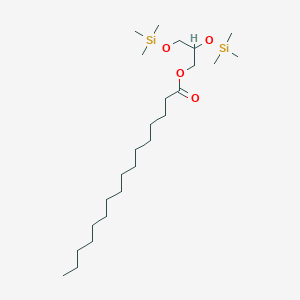
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate, also known as BMTPH, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of hexadecanoic acid, which is a saturated fatty acid found in many natural sources, including animal fats and vegetable oils. BMTPH has been synthesized and studied for its potential applications in the fields of chemistry, biochemistry, and medicine.
Mecanismo De Acción
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate acts as a solubilizer for lipophilic molecules, allowing them to be more easily analyzed and studied. It also has the ability to form stable complexes with other molecules, which can be useful in the development of new drugs and therapies. The exact mechanism of action of 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate is still being studied, but it is believed to be related to its ability to interact with cell membranes and alter their properties.
Efectos Bioquímicos Y Fisiológicos
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate has been shown to have a number of biochemical and physiological effects in various research studies. It has been found to increase the solubility and stability of lipophilic molecules, enhance the transport of lipids across cell membranes, and alter the composition of lipid membranes. It has also been shown to have anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate has a number of advantages for use in lab experiments, including its ability to solubilize lipophilic molecules, its stability and purity, and its usefulness as an internal standard for mass spectrometry. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage. It is important to use proper safety precautions when working with 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate in the lab.
Direcciones Futuras
There are many potential future directions for research on 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate and its applications. Some possible areas of study include the development of new drugs and therapies based on 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate and its derivatives, the investigation of its effects on lipid metabolism and transport, and the exploration of its potential as a biomarker for various diseases. As research on 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate continues to advance, it is likely that new and exciting applications will be discovered.
Métodos De Síntesis
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate can be synthesized through a multi-step process that involves the reaction of hexadecanoic acid with trimethylsilyl chloride and 2,3-epoxypropyltrimethylsilane. The resulting product is then treated with potassium hydroxide to form 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate. This synthesis method has been used in various research studies to produce pure and high-quality 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate for further analysis and experimentation.
Aplicaciones Científicas De Investigación
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate has been used in scientific research for various purposes, including as a reagent for the synthesis of other compounds, a solubilizer for lipophilic molecules, and a tool for studying lipid metabolism and transport. One of the most significant applications of 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate is in the field of mass spectrometry, where it is used as an internal standard for the quantification of fatty acids and other lipids in biological samples.
Propiedades
Número CAS |
1188-74-5 |
|---|---|
Nombre del producto |
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate |
Fórmula molecular |
C25H54O4Si2 |
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
2,3-bis(trimethylsilyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C25H54O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)27-22-24(29-31(5,6)7)23-28-30(2,3)4/h24H,8-23H2,1-7H3 |
Clave InChI |
LUHPQMTVPLRAQA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
Hexadecanoic acid 2,3-bis[(trimethylsilyl)oxy]propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



